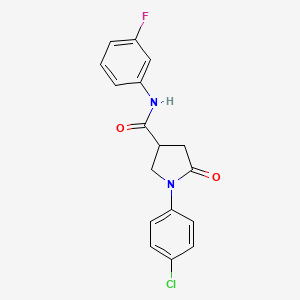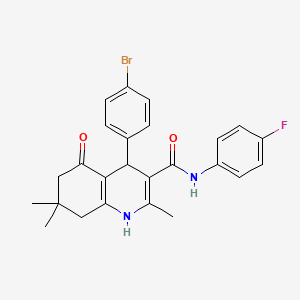![molecular formula C20H23N3O9S B3941218 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3941218.png)
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate
Übersicht
Beschreibung
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate, also known as NMS-P118, is a chemical compound that has gained significant attention in scientific research over the past few years. It is a small molecule inhibitor that targets a specific protein called polo-like kinase 1 (PLK1), which plays an important role in cell division and proliferation. In
Wirkmechanismus
PLK1 is a serine/threonine kinase that plays a critical role in cell division and proliferation. It is involved in several stages of the cell cycle, including mitosis and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate binds to the ATP-binding site of PLK1 and inhibits its activity, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to have potent anti-tumor activity in preclinical models. It induces cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In addition to its anti-tumor effects, 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has also been shown to have anti-inflammatory and anti-angiogenic effects. It inhibits the production of pro-inflammatory cytokines and reduces the formation of new blood vessels, which are important for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has several advantages for lab experiments. It is a small molecule inhibitor that is easy to synthesize and purify. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, there are also some limitations to its use in lab experiments. It has poor solubility in aqueous solutions, which can limit its bioavailability. It also has a short half-life in vivo, which can limit its efficacy in animal models.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. One area of research is the development of more potent and selective PLK1 inhibitors. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to have off-target effects on other kinases, which can limit its specificity. Another area of research is the development of more effective delivery systems for 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate. Its poor solubility and short half-life in vivo can limit its efficacy in animal models. Finally, the clinical development of 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate for cancer therapy is an important area of research. Several preclinical studies have demonstrated its efficacy in inhibiting tumor growth, and further studies are needed to evaluate its safety and efficacy in humans.
Wissenschaftliche Forschungsanwendungen
1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been extensively studied for its potential use in cancer therapy. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has been shown to be a potent inhibitor of PLK1, and several studies have demonstrated its efficacy in inhibiting tumor growth in preclinical models. In addition to cancer therapy, 1-(3-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate has also been studied for its potential use in other diseases, such as Alzheimer's disease and malaria.
Eigenschaften
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S.C2H2O4/c1-26-16-6-4-5-15(13-16)14-19-9-11-20(12-10-19)27(24,25)18-8-3-2-7-17(18)21(22)23;3-1(4)2(5)6/h2-8,13H,9-12,14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONVSOXAFBOOJPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-].C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)propanamide](/img/structure/B3941162.png)
![methyl 2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)pentanoate](/img/structure/B3941172.png)

![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3941184.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941187.png)
![6-amino-3-(3,4-dichlorophenyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3941194.png)
![3-benzyl-5-[2-(4-fluorophenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B3941201.png)
![ethyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3941202.png)
![N~1~-(2,3-dihydro-1H-inden-5-yl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941209.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)
